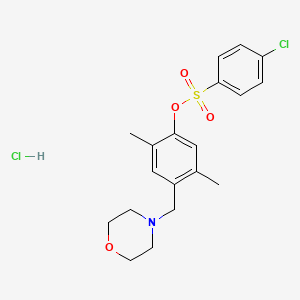
2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-chlorobenzenesulfonate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-chlorobenzenesulfonate hydrochloride” is a chemical compound with the empirical formula C13H19NO2 · HCl · H2O . It is a technical grade compound and is used as a precursor to “Ozalid” dyes .
Molecular Structure Analysis
The molecular weight of “2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-chlorobenzenesulfonate hydrochloride” is 275.77 . The SMILES string representation of the molecule is Cl [H]. [H]O [H].Cc1cc (CN2CCOCC2)c ©cc1O . This representation can be used to visualize the molecule’s structure using software tools.Physical And Chemical Properties Analysis
The melting point of “2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-chlorobenzenesulfonate hydrochloride” is reported to be between 188-192 °C (lit.) . Other physical and chemical properties such as solubility, density, and refractive index are not provided in the available resources.科学的研究の応用
Chemical Synthesis and Drug Development
2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-chlorobenzenesulfonate hydrochloride demonstrates its significance in the realm of chemical synthesis and drug development, notably through its role in creating neurokinin-1 receptor antagonists. These antagonists are pivotal in clinical applications for treating emesis and depression, showcasing the compound's utility in generating water-soluble, orally active agents with high efficacy in pre-clinical tests (Harrison et al., 2001).
Material Science and Chemistry
In material science and chemistry, this chemical serves as a precursor in the innovative synthesis of compounds. For instance, it is instrumental in producing adducts of (amino)(aryl)carbene with phosphorus pentafluoride, highlighting its value in exploring new chemical reactions and understanding reaction mechanisms through experimental data and DFT calculations (Guzyr et al., 2013).
Environmental Science
Its derivatives find applications in environmental science, specifically in the degradation and transformation of pollutants. The compound's utility is showcased in studies involving the oxidative degradation of chlorinated compounds, which is crucial for remediation strategies and understanding pollutant behavior in the environment (Riegert et al., 1998).
Analytical Chemistry
In analytical chemistry, the compound and its derivatives are key in developing methodologies for detecting and quantifying aliphatic amines in environmental samples. This application is vital for monitoring water quality and assessing the presence of contaminants, demonstrating the compound's role in environmental monitoring and protection (Sacher et al., 1997).
Polymer Science
The research extends into polymer science, where the compound contributes to the synthesis of novel polymers and materials. This includes the development of morpholinium-functionalized anion-exchange membranes, indicating its potential in creating advanced materials for energy applications, such as fuel cells (Morandi et al., 2015).
作用機序
特性
IUPAC Name |
[2,5-dimethyl-4-(morpholin-4-ylmethyl)phenyl] 4-chlorobenzenesulfonate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO4S.ClH/c1-14-12-19(25-26(22,23)18-5-3-17(20)4-6-18)15(2)11-16(14)13-21-7-9-24-10-8-21;/h3-6,11-12H,7-10,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGPMYMWRSBAMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)C)CN3CCOCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

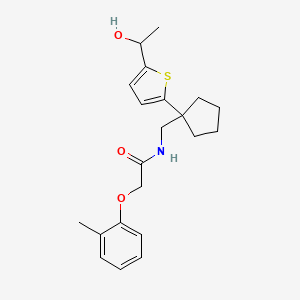
![4-(4-Bromophenyl)-5-[2-(3,5-dichlorophenyl)diazenyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B2715408.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2715414.png)

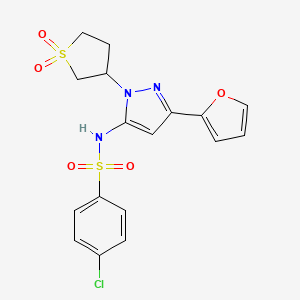

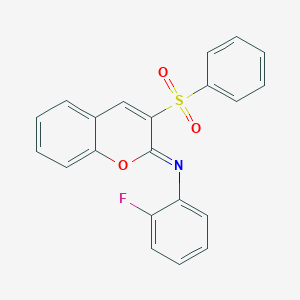

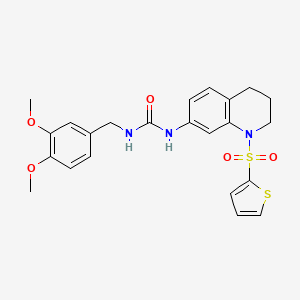
![2-Oxa-6-azaspiro[3.5]nonane hemioxalate](/img/structure/B2715424.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2715425.png)
![6-chloro-N-[(quinolin-8-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2715427.png)
![1'-(3-(4-Methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2715428.png)